(-)-Limonene

Catalog No.
S533359
CAS No.
5989-54-8
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Limonene

CAS Number

5989-54-8

Product Name

(-)-Limonene

IUPAC Name

(4S)-1-methyl-4-prop-1-en-2-ylcyclohexene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m1/s1

InChI Key

XMGQYMWWDOXHJM-SNVBAGLBSA-N

SMILES

CC1=CCC(CC1)C(=C)C

Solubility

0.0138 mg/mL at 25 °C

Synonyms

(+)-(R)-4-isopropenyl-1-methylcyclohexene, (+)-limonene, (-)-limonene, (4R)-1-methyl-4-(1-methylethenyl)cyclohexene, (4S)-1-methyl-4-isopropenylcyclohex-1-ene, (D)-limonene, (R)-(+)-limonene, (R)-4-isopropenyl-1-methylcyclohexene, 1-methyl-4-(1-methylethenyl)cyclohexene, 4 Mentha 1,8 diene, 4-mentha-1,8-diene, AISA 5203-L (+)limonene, cyclohexene, 1-methyl-4-(1-methylethenyl)-, (4R)-, d Limonene, d-limonene, dipentene, limonene, limonene, (+)-, limonene, (+-)-, limonene, (+-)-isomer, limonene, (R)-isomer, limonene, (S)-isomer

Canonical SMILES

CC1=CCC(CC1)C(=C)C

Isomeric SMILES

CC1=CC[C@H](CC1)C(=C)C

Description

The exact mass of the compound (-)-Limonene is 136.1252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes. It belongs to the ontological category of limonene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Anticancer Properties

Studies have explored the possibility that (-)-limonene might play a role in cancer prevention or treatment. Research on rodents suggests it may inhibit the growth of tumors by reducing inflammation and oxidative stress []. However, these are preliminary findings, and more human studies are needed to confirm these effects [].

Antimicrobial Activity

Research suggests that (-)-Limonene exhibits antimicrobial properties against a broad spectrum of bacteria and fungi []. This quality could be useful in developing new strategies for food preservation or antimicrobial coatings.

Gastrointestinal Applications

Studies have investigated the potential of (-)-Limonene to aid digestion and address gastrointestinal issues. It has been shown to possess gastric acid-neutralizing properties and may support normal esophageal function [].

(-)-Limonene, also known as (S)-limonene or L-limonene, is a chiral cyclic monoterpene with the molecular formula C₁₀H₁₆. It is predominantly found in the peels of citrus fruits and exhibits a characteristic citrus aroma. This compound exists in two enantiomeric forms: (R)-limonene, which has a sweet orange scent, and (S)-limonene, which has a piney fragrance. The enantiomers differ in their spatial arrangement around a single carbon atom, making them mirror images of each other .

Limonene is a colorless liquid at room temperature and is known for its volatility and low solubility in water, being more soluble in organic solvents. Its nonpolar nature contributes to its use in various applications, including food flavorings and industrial solvents .

  • Antioxidant activity: Studies suggest that (-)-limonene might act as an antioxidant by scavenging free radicals in the body, potentially reducing oxidative stress and inflammation [].
  • Anticancer properties: In animal studies, (-)-limonene has shown promise in inhibiting the growth and spread of certain cancer cells []. The exact mechanism is unclear, but it might involve inducing cancer cell death or interfering with their metabolism [].

Generally, (-)-limonene is considered safe for consumption in small amounts found in citrus fruits []. However, concentrated forms can cause skin irritation and allergic reactions in some individuals [].

  • Skin irritation: Direct contact with concentrated (-)-limonene can cause skin irritation, redness, and itching [].
  • Eye irritation: Exposure to vapors can irritate the eyes [].
  • Respiratory irritation: Inhalation of high concentrations of (-)-limonene vapors may irritate the respiratory tract [].
Due to its double bonds and cyclic structure. Key reactions include:

  • Ozonolysis: Limonene reacts with ozone to form various aldehydes and ketones, contributing to the formation of secondary organic aerosols in the atmosphere .
  • Hydroxylation: The addition of hydroxyl groups can occur through reactions with hydroxyl radicals, leading to the formation of alcohols and other oxygenated compounds .
  • Cyclopropanation: Limonene can react with diazo compounds to form cyclopropyl derivatives, which are useful intermediates in organic synthesis .

(-)-Limonene exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that limonene possesses antimicrobial effects against bacteria and fungi, making it valuable in food preservation and as a natural disinfectant .
  • Anti-inflammatory Effects: Research indicates that limonene may reduce inflammation, potentially benefiting conditions like arthritis .
  • Antioxidant Activity: Limonene has been recognized for its ability to scavenge free radicals, contributing to its potential health benefits .

Limonene can be synthesized through several methods:

  • Extraction from Citrus Peels: The most common method involves steam distillation or cold pressing of citrus peels, where limonene is extracted as a major component of essential oils .
  • Biosynthesis: Microbial fermentation processes have been developed to produce limonene using engineered strains of Escherichia coli, which can convert glucose into limonene through metabolic pathways .
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions involving isoprene derivatives and other precursors .

(-)-Limonene has diverse applications across multiple industries:

  • Food Industry: Used as a flavoring agent due to its pleasant citrus aroma.
  • Cosmetics and Personal Care: Incorporated into fragrances and skin care products for its scent and potential skin benefits .
  • Cleaning Products: Utilized as a solvent in industrial cleaners due to its grease-cutting properties.
  • Pharmaceuticals: Investigated for potential therapeutic uses, including anti-cancer properties due to its biological activities .

Research on (-)-limonene's interactions includes:

  • Allergy Studies: Investigations have shown that oxidation products of limonene can cause allergic reactions in sensitive individuals, highlighting the need for caution in products containing limonene .
  • Environmental Interactions: Studies indicate that limonene contributes to ozone formation when released into the atmosphere, raising concerns about air quality in urban settings .

Several compounds share structural similarities with (-)-limonene. Here are some notable examples:

CompoundStructure TypeSourceUnique Features
(+)-LimoneneMonoterpeneCitrus fruitsSweet orange scent
MyrceneMonoterpeneHops, bay leavesKnown for its role in beer flavoring
PineneMonoterpenePine treesDistinctive pine aroma
GeraniolMonoterpenoidCitronella oilFloral scent; used in perfumes

(-)-Limonene's uniqueness lies in its specific chirality and the resultant distinct aroma profile compared to other monoterpenes. Its widespread use in food flavoring and cleaning products also sets it apart from similar compounds that may not have such applications.

Steam Distillation Optimization Parameters

Steam distillation represents the most widely employed conventional method for extracting (-)-limonene from citrus peel matrices due to its gentler thermal treatment compared to direct distillation [1] [2]. The technique exploits the principle of co-distillation, where the immiscible organic compound distills at temperatures significantly below its normal boiling point when combined with water vapor [3] [4].

Temperature Control and Optimization

The optimal temperature range for steam distillation of (-)-limonene has been established at 98-100°C, which is substantially below the compound's normal boiling point of 176°C [2] [4]. This temperature control is critical for preventing thermal decomposition of the heat-sensitive terpene structure [3] [5]. Research has demonstrated that maintaining the distillation temperature just below 100°C ensures maximum recovery while preserving the integrity of the limonene molecule [1] [2].

Time Parameters and Efficiency

Extraction time significantly influences both yield and quality of the obtained (-)-limonene. Optimal extraction times range from 30 to 180 minutes, with variations depending on the citrus species and peel preparation method [6] [7]. Studies have shown that orange peels typically require 30-60 minutes for complete extraction, while lemon peels may need up to 120 minutes to achieve maximum yield [7] [8]. Extended extraction times beyond 180 minutes show diminishing returns and may lead to thermal degradation of the target compound [6].

Raw Material Preparation and Ratios

The water-to-peel ratio has been optimized at 1:10 (g/mL) for most citrus species, providing sufficient steam generation while maintaining process efficiency [6] [9]. Peel particle size significantly affects extraction efficiency, with optimal dimensions ranging from 5-10 mm square pieces [3] [10]. Smaller particles (below 5 mm) increase surface area but may lead to channeling effects, while larger particles (above 10 mm) reduce extraction efficiency due to limited steam penetration [3] [11].

Yield Optimization Results

Steam distillation yields vary considerably among citrus species. Orange peels (Citrus sinensis) typically yield 1.0-3.4% essential oil with 90-97% (-)-limonene content [6] [12]. Lemon peels (Citrus limon) produce 1.6-2.6% yield with 84-92% limonene content [7] [13]. Grapefruit peels demonstrate the highest yields at 89.2-94.5% with 90-95% limonene content [14] [15]. Lime peels show the lowest yields at 0.6-0.9% with 88-93% limonene content [7] [16].

Solvent-Based Extraction Efficiency Comparisons

Solvent extraction methodologies offer higher extraction efficiencies compared to steam distillation, though they require careful solvent selection and recovery procedures [14] [17]. The choice of solvent depends on the target compound's polarity, boiling point, and the desired purity of the final product [14] [18].

n-Hexane Extraction Systems

n-Hexane has emerged as the most efficient solvent for (-)-limonene extraction due to its excellent solubilizing properties, low boiling point (68°C), and highly hydrophobic character [14] [17]. Soxhlet extraction using n-hexane at 68-85°C for 4-12 hours yields 1.31-45.87% essential oil with 80-97% (-)-limonene content [14] [16]. The wide yield range reflects optimization of parameters such as matrix/solvent ratio (1:2 to 1:25), extraction temperature, and cycle number [17].

High-pressure high-temperature extraction (HPTE) using n-hexane at 150°C and 6 bar pressure for 30 minutes achieves superior results with 2.97% yield compared to 0.95% from conventional Soxhlet extraction [14] [19]. This method demonstrates three-fold improvement in yield while reducing extraction time from 4 hours to 30 minutes [19].

Alternative Organic Solvents

Ethanol extraction through maceration at room temperature for 12-48 hours yields 30.92-40.03% with 75-85% (-)-limonene content [16] [18]. While ethanol is considered a greener solvent, it requires longer extraction times and produces lower purity compared to n-hexane [16].

Dichloromethane extraction using Soxhlet apparatus at 40°C for 6 hours yields 20-30% with 70-80% (-)-limonene content [14]. Despite moderate efficiency, dichloromethane extraction is limited by environmental and safety concerns [14].

Petroleum ether extraction at 40-60°C for 6 hours yields 25-35% with 75-85% (-)-limonene content [20]. The method shows good efficiency but requires careful handling due to the volatile nature of petroleum ether [20].

Comparative Efficiency Analysis

Solvent extraction efficiency depends on several factors: solvent polarity, boiling point, matrix/solvent ratio, and extraction temperature [14] [17]. n-Hexane consistently demonstrates superior performance across all parameters, followed by ethanol and petroleum ether [14] [16]. The matrix/solvent ratio significantly impacts extraction efficiency, with optimal ratios ranging from 1:2 to 1:25 depending on the solvent and extraction method [17].

Process Optimization Strategies

Response surface methodology (RSM) optimization has been applied to maximize (-)-limonene extraction efficiency [21] [22]. Box-Behnken design studies have identified optimal conditions: 10 g fresh peel, 15 minutes immersion time, and 13 minutes washing time, achieving 89.37 mg/g (-)-limonene yield [21] [22]. These optimization approaches provide systematic methods for improving extraction efficiency while minimizing resource consumption [21].

Soxhlet Apparatus Configuration for Peel Matrices

The Soxhlet extraction apparatus requires precise configuration to ensure optimal performance for (-)-limonene extraction from citrus peel matrices [23] [24]. Proper setup involves careful attention to component specifications, operational parameters, and safety considerations [23] [25].

Essential Component Specifications

The Soxhlet extractor consists of three main components: the distillation flask, extraction chamber, and siphon mechanism [23]. The round-bottom flask (250-1000 mL capacity) serves as the solvent reservoir and should be selected based on the extraction scale [23] [24]. For typical laboratory extractions using 10-20 g of dried peel, a 500 mL flask provides optimal solvent volume and heating efficiency [23] [26].

The extraction chamber must be sized to accommodate the sample thimble while ensuring proper siphon function [23] [24]. The critical requirement is that the sample holder extends higher than the solvent outlet tube to maintain proper cycling [23] [25]. The siphon arm design determines the extraction efficiency and must be properly aligned for automatic drainage [23].

Thimble Selection and Preparation

Extraction thimbles are available in cellulose or glass materials with varying porosity [23] [26]. Cellulose thimbles with 40-100 μm porosity are preferred for citrus peel extraction due to their compatibility with organic solvents and adequate sample retention [23] [26]. The thimble should be properly sized to contain 5-50 g of sample while allowing solvent flow [23] [26].

Sample preparation involves drying the citrus peels and grinding to 0.5-2 mm particle size [23] [27]. The dried sample (typically 10-20 g) is weighed accurately and loaded into the thimble without overpacking to ensure proper solvent circulation [26] [27].

Condenser Configuration

The Allihn condenser is specifically designed for Soxhlet extraction with a central condensate outlet that directs the condensed solvent onto the sample [23] [25]. Water flow direction must be from bottom to top at 3-4 L/min to ensure efficient condensation [23] [25]. The condenser must be properly connected to a cooling water recirculator to maintain consistent temperature [23] [25].

Heating System Requirements

A heating mantle provides controlled and uniform heating for the solvent reservoir [23] [24]. Temperature control is critical to maintain steady solvent vapor production without overheating [23] [26]. The heating rate should be adjusted to achieve 4-5 siphon cycles per hour for optimal extraction efficiency [23] [28].

Operational Parameters

Solvent volume typically ranges from 150-500 mL, with 200-300 mL being optimal for most extractions [23] [24]. The volume should be sufficient to fill the extraction chamber and provide adequate vapor generation [23]. Extraction cycles vary from 1-40 cycles, with 6-20 cycles generally sufficient for complete (-)-limonene extraction [23] [28].

Safety and Monitoring Considerations

The apparatus must be assembled with properly greased joints to prevent vapor leakage [24] [25]. All connections should be secure and leak-tested before operation [23] [24]. The extraction should be conducted in a well-ventilated area with appropriate safety equipment for handling organic solvents [23].

Performance Optimization

The Soxhlet extraction efficiency depends on proper apparatus configuration, solvent selection, and operational parameters [23] [28]. Monitoring studies have shown that mass transfer coefficients for (-)-limonene extraction follow first-order kinetics with coefficients ranging from 0.507-0.540 h⁻¹ [28]. The Peleg model provides extraction rates of 0.216-0.370 nM h⁻¹ for (-)-limonene, indicating consistent extraction performance [28].

Comparative Analysis with Other Methods

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless liquid; lemon-like odor; [CHEMINFO]
Liquid

XLogP3

3.4

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

176.0 °C

Flash Point

48 °C

Heavy Atom Count

10

LogP

4.57 (LogP)
4.38

Appearance

Solid powder

Melting Point

-74.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

47MAJ1Y2NE

GHS Hazard Statements

Aggregated GHS information provided by 2014 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (81.43%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (99.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (98.16%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.44 [mmHg]

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

5989-54-8

Metabolism Metabolites

(-)-limonene has known human metabolites that include Perillyl alcohol and Carveol.

Wikipedia

(-)-limonene

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

General Manufacturing Information

Cyclohexene, 1-methyl-4-(1-methylethenyl)-, (4S)-: ACTIVE

Dates

Last modified: 08-15-2023
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14: Jitviriyanon S, Phanthong P, Lomarat P, Bunyapraphatsara N, Porntrakulpipat S, Paraksa N. In vitro study of anti-coccidial activity of essential oils from indigenous plants against Eimeria tenella. Vet Parasitol. 2016 Sep 15;228:96-102. doi: 10.1016/j.vetpar.2016.08.020. Epub 2016 Aug 28. PubMed PMID: 27692340.
15: Kim MJ, Yang KW, Kim SS, Park SM, Park KJ, Kim KS, Choi YH, Cho KK, Hyun CG. Chemical composition and anti-inflammation activity of essential oils from Citrus unshiu flower. Nat Prod Commun. 2014 May;9(5):727-30. PubMed PMID: 25026734.
16: van Beilen JB, Holtackers R, Lüscher D, Bauer U, Witholt B, Duetz WA. Biocatalytic production of perillyl alcohol from limonene by using a novel Mycobacterium sp. cytochrome P450 alkane hydroxylase expressed in Pseudomonas putida. Appl Environ Microbiol. 2005 Apr;71(4):1737-44. PubMed PMID: 15811996; PubMed Central PMCID: PMC1082528.
17: Surratt JD, Gómez-González Y, Chan AW, Vermeylen R, Shahgholi M, Kleindienst TE, Edney EO, Offenberg JH, Lewandowski M, Jaoui M, Maenhaut W, Claeys M, Flagan RC, Seinfeld JH. Organosulfate formation in biogenic secondary organic aerosol. J Phys Chem A. 2008 Sep 11;112(36):8345-78. doi: 10.1021/jp802310p. Epub 2008 Aug 19. PubMed PMID: 18710205.
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